(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10-/m1/s1 |
InChI Key |
HZGZIFLIEJLQJI-NXEZZACHSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1COC(C1N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Biological Activity
(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique oxolane ring structure and the presence of a difluorophenyl group, which may influence its interactions with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions with appropriate precursors and the introduction of the amino group through reductive amination. The stereochemistry is crucial for its biological activity and is often controlled using chiral catalysts.
Synthetic Route Overview
- Formation of the Oxolane Ring : Cyclization from suitable precursors.
- Introduction of Amino Group : Achieved via reductive amination.
- Chirality Control : Utilization of chiral catalysts or auxiliaries.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Case Studies and Findings
- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain oxolane derivatives can inhibit cell growth by interfering with DNA synthesis pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Inhibiting dihydrofolate reductase (DHFR) is one mechanism observed in related compounds, affecting DNA synthesis and cellular replication .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R,3S)-2-(4-chlorophenyl)oxolan-3-amine | Chlorine instead of fluorine | Moderate antiproliferative activity |
| 2-(4-bromophenyl)oxolan-3-amine | Bromine substituent | Lower enzyme inhibition compared to fluorinated versions |
| 2-(4-chlorophenyl)tetrahydrofuran | Lacks amino group | Minimal biological activity |
The presence of the difluorophenyl group in this compound enhances its reactivity and potential binding affinity to biological targets compared to other derivatives.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at both the aromatic ring and oxolane structure:
Example Reaction Pathway :
Yields for tosylation reactions range from 56% to 78%, depending on steric and electronic factors .
Alkylation and Acylation
The primary amine group participates in alkylation and acylation to form secondary or tertiary amines:
| Reaction | Reagents | Outcomes | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives with enhanced lipophilicity | Improves blood-brain barrier penetration in drug design. |
| Acylation | Acetyl chloride (AcCl) | N-acetyl derivatives resistant to metabolic degradation | Stabilizes the compound for in vivo studies. |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Steric effects from the oxolane ring influence reaction rates.
Oxidation Reactions
Controlled oxidation modifies the oxolane ring or amine group:
| Target Site | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Oxolane Ring | KMnO₄ (acidic conditions) | Ketone formation via ring-opening | 45–60% |
| Amine Group | H₂O₂ or RuO₄ | Nitroso or nitro derivatives | <30% |
Chirality Preservation :
Oxidation of the oxolane ring retains stereochemistry at C2 and C3 due to rigid conformational locking .
Hydrogenation and Reduction
The difluorophenyl group and oxolane ring are resistant to reduction, but the amine can be modified:
| Reaction | Catalyst/Reagent | Outcome |
|---|---|---|
| Amine Reduction | LiAlH₄ | No reaction (tertiary amines are stable to strong reducing agents) |
| Ring Hydrogenation | Pd/C, H₂ (high pressure) | Partially saturated oxolane derivatives |
Limitations :
The electron-withdrawing fluorine atoms on the aromatic ring inhibit catalytic hydrogenation.
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening generates linear intermediates:
| Condition | Reagent | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.) | Linear diol with a free amine group |
| Base-Catalyzed | NaOH, heat | Degradation products due to β-elimination |
Stereochemical Outcomes :
Ring-opening under acidic conditions preserves the (2R,3R) configuration in the diol product .
Interaction with Biological Targets
The compound’s reactivity underpins its pharmacological potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with similar fluorinated derivatives:
*Molecular weights estimated from structural formulas.
Key Observations:
- Ring Size and Flexibility : The oxolane ring (5-membered) offers greater conformational flexibility compared to cyclopropane (3-membered) or oxetane (4-membered) derivatives. This impacts binding affinity and metabolic stability .
- Fluorine Substitution : The 3,4-difluoro pattern in the target compound and ticagrelor’s cyclopropane moiety may enhance receptor binding through hydrophobic interactions, whereas 2,4-difluoro in efinaconazole optimizes antifungal activity .
- Functional Groups : The primary amine in the target compound contrasts with efinaconazole’s triazole and ticagrelor’s hydroxyl groups, suggesting divergent biological targets.
Pharmacological Activity
Physicochemical Properties
- Lipophilicity (LogP) : Fluorine atoms increase LogP, but the oxolane oxygen and amine group in the target compound may moderate this, enhancing aqueous solubility compared to purely aromatic analogs.
- Solubility : The oxolane ring’s polarity likely improves solubility relative to cyclopropane derivatives, which are more rigid and hydrophobic .
Preparation Methods
Epoxide Ring-Opening with Amine Nucleophiles
A prevalent method involves stereoselective epoxide ring-opening using ammonia or protected amines. The synthesis begins with (2R,3R)-2-(3,4-difluorophenyl)oxirane, which undergoes nucleophilic attack at the less substituted carbon to form the oxolane ring.
Procedure :
- Epoxide Synthesis :
- Ring-Opening :
Key Data :
| Step | Reagents/Conditions | Stereochemical Outcome | Yield |
|---|---|---|---|
| 1 | K₂CO₃, acetone, reflux | (2R,3R)-epoxide | 54% |
| 2 | NH₃, THF, 25°C | (2R,3R)-amine | 78% |
Cyclization of Chiral Amino Alcohols
Amino alcohol precursors cyclize via Mitsunobu or mesylation/elimination reactions to form the oxolane core.
Procedure :
- Amino Alcohol Preparation :
- Cyclization :
Key Data :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 0°C | 82% | 99% ee |
| Mesylation | MsCl, Et₃N, DCM | 75% | 97% ee |
Asymmetric Catalytic Hydrogenation
Chiral dihydrofuran intermediates undergo hydrogenation to set both stereocenters simultaneously.
Procedure :
- Dihydrofuran Synthesis :
- Hydrogenation :
Key Data :
| Substrate | Catalyst | Pressure | ee | Yield |
|---|---|---|---|---|
| Imine | Ru-BINAP | 50 psi | 99% | 88% |
Resolution of Racemic Mixtures
Chiral Acid Salt Formation
Racemic oxolan-3-amine is resolved using (1S)-camphorsulfonic acid in ethanol.
Procedure :
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the undesired (2S,3S)-enantiomer in isopropanol.
Industrial-Scale Considerations
Continuous Flow Epoxide Aminolysis
A tubular reactor enables high-throughput synthesis:
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) replaces THF in cyclization steps, reducing environmental impact.
Analytical Characterization
Critical Data for Validation :
- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.
- ¹H NMR (CDCl₃): δ 4.21 (dd, J = 6.4 Hz, 1H), 3.89 (m, 1H), 2.85 (br s, 2H), 6.82–6.95 (m, 3H).
- Specific Rotation : [α]²⁵D = +33.5° (c = 1.0, MeOH).
Challenges and Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
